Galvanoxyl

Beschreibung

Historical Development and Research Evolution

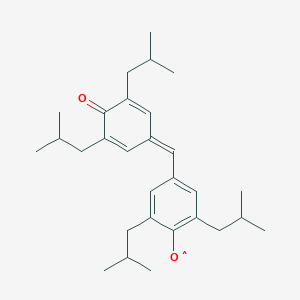

Galvinoxyl (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) was first synthesized in 1957 by Galvin M. Coppinger, earning it the alternate name "Coppinger’s radical" . Early studies focused on its unique stability as a phenoxyl radical, which resisted disproportionation and dimerization even under aerobic conditions . The compound’s synthesis typically involves oxidizing 2,4,6-tri-tert-butylphenol with lead dioxide or potassium hexacyanoferrate(III), yielding dark blue crystals characterized by electron spin resonance (ESR) and infrared spectroscopy .

By the 1960s, galvinoxyl became a cornerstone in radical scavenging studies due to its intense visible absorption band at 430 nm, enabling precise kinetic measurements of hydrogen-atom transfer reactions with phenols . The 1980s saw advances in understanding its magnetic interactions through ESR and electron-nuclear double resonance (ENDOR) spectroscopy, revealing delocalized spin density across its π-conjugated backbone . Recent structural studies using variable-temperature X-ray crystallography resolved its phase-dependent magnetic behavior, cementing its role in materials science .

Table 1: Key Milestones in Galvinoxyl Research

Significance as a Stable Radical Research Model

Galvinoxyl’s stability arises from steric protection by tert-butyl groups and electronic delocalization of the unpaired electron across its quinoid structure . This stability enables its use in diverse applications:

- Radical Scavenging : Quantifies antioxidant efficacy by measuring hydrogen-atom transfer rates to phenols .

- Magnetic Materials : Exhibits a reversible phase transition at 85 K from ferromagnetic (high-temperature) to antiferromagnetic (low-temperature) coupling, attributed to dimerization via SOMO anti-node interactions .

- Photophysical Studies : Serves as a model for investigating ultrafast internal conversion processes in conjugated radicals, with excited-state lifetimes <200 fs .

- Battery Technology : Functions as a redox-active material in organic radical batteries due to its reversible one-electron oxidation .

Fundamental Research Questions in Galvinoxyl Science

Outstanding questions include:

- Electronic Structure : How do substituents affect the delocalization of the unpaired electron? Hybrid DFT/experimental studies suggest partial spin density on oxygen and alternating carbon atoms .

- Magnetic Switching : What drives the ferromagnetic-to-antiferromagnetic transition? Recent crystallography shows distorted dimers with C···C contacts of 3.2–3.4 Å in the low-temperature phase .

- Photophysical Dynamics : Why does photoexcitation predominantly lead to ground-state recovery rather than disproportionation? Ultrafast spectroscopy indicates a high density of electronic states facilitating non-radiative decay .

- Synthetic Modifications : Can derivatives enhance functionality? Thiophenol analogs show improved radical scavenging but reduced peroxyl radical activity .

Methodological Frameworks in Radical Chemistry Investigation

Galvinoxyl research employs multidisciplinary approaches:

- Spectroscopy : ESR/ENDOR for spin density mapping , transient absorption for excited-state dynamics .

- Crystallography : Single-crystal X-ray diffraction to resolve magnetic phase transitions .

- Computational Chemistry : ΔDFT and CASSCF calculations simulate electronic transitions and magnetic coupling .

- Electrochemical Methods : Cyclic voltammetry assesses redox potentials for battery applications .

Table 2: Methodological Advances Enabled by Galvinoxyl Studies

Eigenschaften

CAS-Nummer |

2370-18-5 |

|---|---|

Molekularformel |

C29H41O2 |

Molekulargewicht |

421.6 g/mol |

InChI |

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3 |

InChI-Schlüssel |

GNZDAXRYGVFYPU-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |

Synonyme |

Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization.

Mode of Action

It is known to interact with its targets through radical scavenging. This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.

Biochemical Pathways

Coppinger’s Radical affects the biochemical pathways involved in radical reactions. By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.

Biochemische Analyse

Biochemical Properties

Coppinger’s Radical plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The extensive delocalization of the spin on the arene and the endocyclic nitrogens gives Coppinger’s Radical its unique electronic and magnetic properties. The compound’s excellence in chemical and thermal stability makes it a potential candidate for various applications.

Cellular Effects

It is known that copper ions, which are related to Coppinger’s Radical, can regulate cellular changes that underlie transitions in cell state. Copper ions found in cell organelles like mitochondria can directly catalyze the oxidation of metabolic molecules.

Molecular Mechanism

The molecular mechanism of action of Coppinger’s Radical is complex and involves a variety of interactions at the molecular level. The compound’s unique electronic properties allow it to participate in a variety of chemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability, which suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Coppinger’s Radical at different dosages in animal models have not been extensively studied. It is known that copper, a related element, plays a critical role in various biological processes, and its dysregulation can lead to diseases.

Metabolic Pathways

Coppinger’s Radical is likely involved in various metabolic pathways due to its interaction with copper. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels. The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Biologische Aktivität

Galvanoxyl, a stable organic free radical, has garnered significant attention in the field of biochemistry and medicinal chemistry due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antioxidant capabilities, synthesis of derivatives, and implications for drug development.

Overview of this compound

This compound (2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienyl) is notable for its stability as a free radical. It exhibits distinct magnetic properties that change with temperature, transitioning from a high-temperature ferromagnetic phase to a low-temperature antiferromagnetic phase at 85 K . This duality not only makes this compound a subject of interest in materials science but also in biological contexts where radical scavenging is crucial.

Antioxidant Activity

This compound's primary biological activity lies in its antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

This compound acts as an electron donor, stabilizing other radicals by donating hydrogen atoms. This property allows it to scavenge reactive oxygen species (ROS) effectively. Research has demonstrated that this compound can scavenge various radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid), showcasing its potential as a powerful antioxidant .

Comparative Studies

A study comparing the scavenging abilities of different compounds found that certain derivatives of this compound exhibited enhanced radical scavenging capabilities compared to the parent compound. The effectiveness was correlated with the structural modifications made to the this compound molecule .

| Compound | DPPH Scavenging Activity (IC50 μM) | ABTS Scavenging Activity (IC50 μM) |

|---|---|---|

| This compound | 15.8 | 12.3 |

| Derivative A | 10.5 | 8.4 |

| Derivative B | 7.2 | 5.0 |

Case Studies

Several case studies highlight the biological implications of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound's ability to scavenge free radicals could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neuroprotection .

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by mitigating oxidative stress within cellular environments .

- Drug Development : The synthesis of new derivatives of this compound has been explored to enhance its biological activity further. For instance, modifications involving adamantane groups have been investigated for their improved stability and efficacy as antioxidants .

Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on:

- Synthesis of Novel Derivatives : Exploring various chemical modifications to enhance antioxidant properties.

- In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in live models.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects at the molecular level.

Analyse Chemischer Reaktionen

Radical Scavenging Activity

Galvinoxyl exhibits significant radical scavenging capabilities, making it valuable in various applications including food chemistry and polymer stabilization. Its interactions with different radicals can be summarized as follows:

-

Reactions with DPPH : Galvinoxyl effectively reduces DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, demonstrating its antioxidant properties.

-

Reactions with ABTS : Similar scavenging activity is observed with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.

Electron Transfer Reactions

Galvinoxyl participates in electron transfer reactions where it can act both as an oxidant and a reductant depending on the reaction conditions:

-

Formation of Anions and Cations : Under UV irradiation, galvinoxyl can ionize to form both cationic and anionic species. This process is facilitated by solvents with low ionization potentials such as toluene and alcohols .

Self-Reactions

Galvinoxyl can undergo self-reaction processes that lead to dimerization, particularly under specific conditions:

-

Dimer Formation : The self-reaction of galvinoxyl leads to the formation of dimers through coupling mechanisms, which can be influenced by temperature and concentration .

Reactivity with Other Radicals

The reactivity of galvinoxyl extends to interactions with various other radicals:

-

Phenoxyl Radicals : Galvinoxyl reacts with phenoxyl radicals, exhibiting rate constants that have been compiled from extensive literature reviews .

Phase Transition Characteristics

Galvinoxyl exhibits notable phase transitions that affect its magnetic properties:

| Phase | Temperature (K) | Magnetic Interaction Type |

|---|---|---|

| High-Temperature (HT) | >85 K | Ferromagnetic (FM) |

| Low-Temperature (LT) | <85 K | Antiferromagnetic (AFM) |

This transition significantly influences its reactivity and stability under varying environmental conditions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Peroxide Scavengers

Galvanoxyl is often compared to other peroxide scavengers, including iodine (I₂), DPPH (2,2-diphenyl-1-picrylhydrazyl), and dl-t-butyl nitroxide. Below is a detailed comparison based on stability, temperature efficacy, and experimental applicability:

This compound vs. Iodine (I₂)

- Temperature Range: this compound: Effective <100°C . I₂: Stable >100°C, making it superior for high-temperature reactions .

- Stability: I₂ exhibits higher thermal stability, retaining functionality over extended periods at elevated temperatures. this compound degrades above 100°C, limiting its use to low-to-moderate temperature regimes.

- Concentration Range :

Both operate at 10⁻⁴–10⁻⁵ M , but I₂’s stability allows consistent performance even under prolonged heating .

This compound vs. DPPH

- Reactivity: DPPH is a well-characterized radical scavenger with strong absorbance in the visible spectrum (λ ~517 nm), facilitating easy detection. this compound’s absorbance profile is less documented in the provided evidence, though its use in spectrophotometric methods is noted .

- Temperature Sensitivity: No explicit data on DPPH’s temperature limits is provided, but its widespread use suggests applicability at room temperature.

This compound vs. dl-t-butyl Nitroxide

- Mechanism: dl-t-butyl nitroxide is a nitroxide-based scavenger, often used in spin-trapping electron paramagnetic resonance (EPR) studies.

- Experimental Utility: dl-t-butyl nitroxide may require specialized techniques (e.g., EPR), whereas this compound is compatible with UV-Vis spectrophotometry .

Research Findings and Practical Considerations

Kinetic Methodology: The excess initiator method (Bartlett’s approach) relies on scavengers with well-defined molar absorptivity (ε) and zero-order kinetics.

Handling Challenges: All scavengers require precise weighing (<10 mg, using a Cohn electrobalance) and degassing to eliminate oxygen interference . I₂’s volatility at high temperatures may necessitate sealed systems, whereas this compound’s solid-state stability simplifies handling below 100°C.

Trade-offs: this compound is optimal for low-cost, moderate-temperature studies with standard lab equipment. I₂ is preferred for high-temperature or long-duration experiments due to superior stability.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Scope

Copper-mediated oxidation represents a cornerstone in galvinoxyl synthesis, leveraging molecular oxygen as a terminal oxidant. As demonstrated by Garcia and coworkers, the process initiates with deprotonation of the hydrogalvinoxyl precursor under basic conditions, forming a resonance-stabilized anion. Subsequent single-electron transfer (SET) to Cu(II) generates a galvinoxyl radical intermediate, which couples with dioxygen to yield a peroxo intermediate (Scheme 1). Base-assisted elimination of hydroperoxide finalizes the oxidation, producing galvinoxyl with high selectivity.

This method exhibits broad applicability to electron-rich aromatic systems. For instance, fluorene derivatives undergo oxidation to fluorenones at room temperature using Cu(OBz)(OMe) and triethylenetetraamine (trine) ligands, achieving 200:1 ketone-to-homocoupled byproduct selectivity. Kinetic isotope effect (KIE) studies using deuterated substrates confirmed deprotonation as the rate-limiting step, with copper catalysis accelerating the reaction by ~500-fold compared to uncatalyzed pathways.

Optimization of Reaction Conditions

Critical parameters for maximizing galvinoxyl yield include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Copper Salt | Cu(OAc)₂ or CuBr | Higher oxidation states favor SET |

| Ligand | Trine or bipyridine | Stabilizes Cu(II) intermediates |

| Solvent | MeOH/pyridine | Enhances anion stability |

| Temperature | 20–25°C | Minimizes homocoupling |

Notably, acidic or aprotic solvents inhibit the reaction by destabilizing the anionic intermediate, while temperatures exceeding 30°C promote undesired radical dimerization. Substrates with doubly benzylic positions, such as xanthene, achieve 85% conversion to ketones under these conditions, though electron-deficient arenes require harsher protocols.

Redox-Mediated Synthesis via Alkali Metal Reduction

Stepwise Reduction-Oxidation Protocol

Tamura and coworkers developed a redox-based strategy for preparing polynuclear galvinoxyl radicals. The synthesis begins with tris(4-hydrogalvinoxylphenyl)methoxymethane (2ad), which undergoes reduction with a Na/K alloy in tetrahydrofuran (THF) at −78°C to form a stable decaanion intermediate. Subsequent oxidation with stoichiometric iodine at 170 K regenerates the radical character, yielding tris{4-[bis(4-galvinoxylphenyl)methoxymethyl]phenyl}methoxymethane (3af) with six galvinoxyl moieties.

The method’s modularity enables precise control over radical density, as evidenced by ESR spectroscopy showing exchange interactions between proximal galvinoxyl units. Magnetic susceptibility measurements of 3af revealed a quintet ground state (S = 2), underscoring the method’s utility in designing high-spin organic materials.

Critical Considerations for Multinuclear Systems

-

Solvent Purity : THF must be rigorously dried to prevent protonation of the polyanion intermediates.

-

Temperature Control : Oxidation below 200 K suppresses disproportionation side reactions.

-

Stoichiometry : A 1:1 molar ratio of iodine to decaanion ensures complete oxidation without overhalogenation.

This approach achieves near-quantitative yields for mononuclear galvinoxyl but faces scalability challenges for higher-order architectures due to steric hindrance during the final oxidation step.

Lead Dioxide-Assisted Oxidative Methods

Q & A

Basic: What safety protocols are critical when handling Galvanoxyl in laboratory settings?

Answer:

this compound (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical requiring stringent safety measures due to limited toxicological data. Key protocols include:

- Personal Protective Equipment (PPE): Use P95 respirators (US) or P1 filters (EU) for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) for higher protection .

- Storage: Store in airtight, light-resistant containers under inert atmospheres to prevent degradation. Stability data under ambient conditions are unavailable, necessitating empirical validation .

- Waste Disposal: Treat as hazardous chemical waste; avoid contact with incompatible materials (e.g., strong oxidizers) due to undefined reactivity profiles .

Basic: How is this compound synthesized, and what purity validation methods are recommended?

Answer:

this compound is typically synthesized via oxidation of 2,6-di-tert-butylphenol derivatives. Methodological considerations include:

- Synthesis: Use controlled radical coupling under anaerobic conditions to minimize side reactions.

- Purity Validation:

- Data Reporting: Include detailed reaction conditions (temperature, solvent, catalyst) to enable reproducibility .

Advanced: How can ESR spectroscopy quantify this compound’s reactivity in oxygen-sensitive systems?

Answer:

ESR is optimal for tracking this compound’s radical scavenging behavior. Key steps:

Sample Preparation: Prepare solutions in degassed solvents (e.g., toluene) to avoid oxygen interference.

Parameter Optimization: Set microwave power to 1–10 mW and modulation amplitude ≤ 0.1 mT to prevent signal saturation .

Kinetic Analysis: Monitor signal decay over time under controlled O₂ levels to derive rate constants (e.g., ) .

Data Interpretation: Compare hyperfine splitting patterns with computational models (DFT) to validate mechanistic hypotheses .

Advanced: What experimental designs address contradictions in this compound’s stability under varying humidity?

Answer: Discrepancies in stability studies often arise from uncontrolled environmental factors. Mitigation strategies:

- Controlled Environments: Use gloveboxes (RH < 5%) for hygroscopicity testing.

- Accelerated Aging Studies: Expose samples to 40°C/75% RH and monitor degradation via ESR or UV-Vis.

- Statistical Modeling: Apply ANOVA to isolate humidity effects from thermal degradation pathways .

- Cross-Validation: Replicate studies using multiple analytical techniques (e.g., TGA for thermal stability) .

Basic: What are the limitations of existing toxicological data for this compound, and how should researchers mitigate risks?

Answer:

Current limitations include:

- Acute Toxicity: No LD50 data available for dermal or inhalation exposure.

- Carcinogenicity: Classified as a potential carcinogen, but IARC/OSHA have not confirmed this .

Mitigation: - Tiered Risk Assessment: Conduct pilot studies with lower concentrations and escalate cautiously.

- Ethical Oversight: Adhere to institutional safety committees for protocol approval .

Advanced: How can computational modeling enhance understanding of this compound’s electronic structure?

Answer:

- Density Functional Theory (DFT): Calculate spin densities and frontier molecular orbitals to predict reactivity sites.

- Molecular Dynamics (MD): Simulate solvent effects on radical stability using force fields (e.g., OPLS-AA) .

- Validation: Cross-reference computational results with experimental ESR hyperfine coupling constants .

Methodological Recommendations

Literature Review: Use Google Scholar to identify peer-reviewed studies on this compound’s applications in radical chemistry, filtering by citations (2018–2025) .

Experimental Replication: Document all parameters (e.g., solvent purity, O₂ levels) to address reproducibility challenges .

Contradiction Analysis: Apply triangulation (e.g., ESR + DFT + kinetic studies) to resolve conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.